molecular formula C19H19NO2 B2898397 N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide CAS No. 887345-91-7

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide

Cat. No. B2898397
M. Wt: 293.366
InChI Key: BXMVGBSAKIUXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide, also known as LY294002, is a synthetic compound that has gained significant attention in the field of biomedical research. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K by LY294002 has been found to have several potential applications in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide involves the reaction of 4-isopropylphenylboronic acid with 3-bromo-2H-chromen-2-one, followed by amidation with 3-amino-N,N-dimethylpropanamide.

Starting Materials
4-isopropylphenylboronic acid, 3-bromo-2H-chromen-2-one, 3-amino-N,N-dimethylpropanamide, Palladium(II) acetate, Triphenylphosphine, Sodium carbonate, N,N-dimethylformamide, Ethanol

Reaction
Step 1: Coupling reaction of 4-isopropylphenylboronic acid with 3-bromo-2H-chromen-2-one using Palladium(II) acetate and Triphenylphosphine as catalysts in N,N-dimethylformamide solvent at 80°C for 24 hours., Step 2: Purification of the product by column chromatography using Ethanol as eluent., Step 3: Amidation of the purified product with 3-amino-N,N-dimethylpropanamide in the presence of Sodium carbonate as base in N,N-dimethylformamide solvent at room temperature for 24 hours., Step 4: Purification of the final product by column chromatography using Ethanol as eluent.

Mechanism Of Action

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide is a specific inhibitor of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 activates various downstream signaling pathways, including the Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme, thus preventing the phosphorylation of phosphatidylinositol.

Biochemical And Physiological Effects

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of autophagy and inflammation. The compound has been shown to inhibit the Akt/mTOR pathway, which is a key signaling pathway involved in these processes. N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages And Limitations For Lab Experiments

The use of N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide in scientific research has several advantages, including its specificity for PI3K, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. The compound has also been found to be relatively stable and easy to use in various in vitro and in vivo experiments. However, the use of N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide also has some limitations, including its potential toxicity and off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide in scientific research. One potential application is in the study of cancer, where the inhibition of PI3K has been found to have potential therapeutic benefits. N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide has also been found to modulate autophagy, which is a cellular process involved in various diseases, including neurodegenerative disorders. The compound has also been used in studies investigating the role of PI3K in inflammation and immune responses. Further research is needed to fully understand the potential applications of N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide in these areas.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide has been extensively used in scientific research to study various cellular processes, including cell signaling, apoptosis, autophagy, and inflammation. The compound has been found to be a potent inhibitor of PI3K, which plays a crucial role in the regulation of these processes. N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide has been used in various in vitro and in vivo studies to investigate the role of PI3K in different biological systems.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13(2)14-7-9-17(10-8-14)20-19(21)16-11-15-5-3-4-6-18(15)22-12-16/h3-11,13H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMVGBSAKIUXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide

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